

Absorbance and emission maxima for Sulfo Cy3 bis COOH

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Compound of Interest

Compound Name: Sulfo Cy3 bis COOH

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An In-Depth Technical Guide to the Absorbance and Emission Maxima of Sulfo-Cy3 bis-COOH

For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorescent dyes is paramount for successful experimental design and data interpretation. Sulfo-Cy3, a member of the cyanine dye family, is a widely used orange-red fluorescent label. Its sulfonated form enhances water solubility, making it ideal for bioconjugation in aqueous environments.^{[1][2][3]} The "bis COOH" variant indicates the presence of two carboxylic acid functional groups, which can be activated for conjugation to primary amines on target biomolecules.

This guide provides a detailed overview of the core spectral characteristics of Sulfo-Cy3 bis-COOH, experimental protocols for their determination, and visualizations of common laboratory workflows.

Data Presentation: Spectral Properties

The absorbance and emission maxima of cyanine dyes can vary slightly depending on the specific chemical structure, solvent, and conjugation partner. The data below summarizes the key spectral properties for Sulfo-Cy3 derivatives.

Property	Sulfo-Cyanine3 bis-COOH (DiSulfo-Cy3 bis-COOH)	Sulfo-Cyanine3 (General)	Reference(s)
Absorbance Maximum (λ_{max})	548 nm	~554 nm	[4],[1]
Emission Maximum (λ_{em})	563 nm	~568 nm	[4],[1]
Extinction Coefficient	Not Specified	162,000 M ⁻¹ cm ⁻¹ (for carboxylic acid derivative)	[5]
Stokes Shift	15 nm	~14 nm	[1]
Fluorescence Quantum Yield	Not Specified	0.1 (for carboxylic acid derivative)	[5]
Recommended Excitation	~550 nm	~555 nm	[6],[7][8]

Experimental Protocols

Protocol for Determining Absorbance Maximum (UV-Vis Spectroscopy)

This protocol outlines the general steps for measuring the absorbance spectrum of Sulfo-Cy3 bis-COOH to determine its maximum absorbance wavelength (λ_{max}).

Materials:

- Sulfo-Cy3 bis-COOH
- Spectroscopy-grade solvent (e.g., absolute ethanol, methanol, or an aqueous buffer like PBS, pH 7.2-7.4)[9][10][11]
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)

- Volumetric flasks and pipettes

Methodology:

- Solution Preparation:
 - Prepare a stock solution of Sulfo-Cy3 bis-COOH in the chosen solvent (e.g., DMSO for initial dissolution, followed by dilution in an aqueous buffer).^{[9][12]} Cyanine dyes can be prone to precipitation in the presence of water, so ensure all glassware is dry when using organic solvents.^[10]
 - Perform serial dilutions to prepare a working solution with an absorbance value in the optimal range for the spectrophotometer (typically 0.1 - 1.0).
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes to ensure a stable output.^[10]
 - Set the wavelength range for the scan. For Sulfo-Cy3, a range from approximately 400 nm to 700 nm is appropriate.
- Measurement:
 - Rinse a clean quartz cuvette 2-3 times with the solvent.^{[10][11]}
 - Fill the cuvette with the solvent to be used for the dye solution. This will serve as the blank or reference.
 - Place the reference cuvette in the spectrophotometer and record a baseline spectrum. This will be automatically subtracted from the sample measurement.^[11]
 - Rinse the cuvette with the Sulfo-Cy3 bis-COOH working solution before filling it for the measurement.^[10]
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis:

- The resulting spectrum will be a plot of absorbance versus wavelength.
- Identify the wavelength at which the highest absorbance peak occurs. This value is the absorbance maximum (λ_{max}).

Protocol for Determining Emission Maximum (Fluorescence Spectroscopy)

This protocol describes the general procedure for measuring the fluorescence emission spectrum of Sulfo-Cy3 bis-COOH.

Materials:

- Sulfo-Cy3 bis-COOH solution (prepared as above)
- Fluorometer (Fluorescence Spectrophotometer)
- Quartz cuvettes

Methodology:

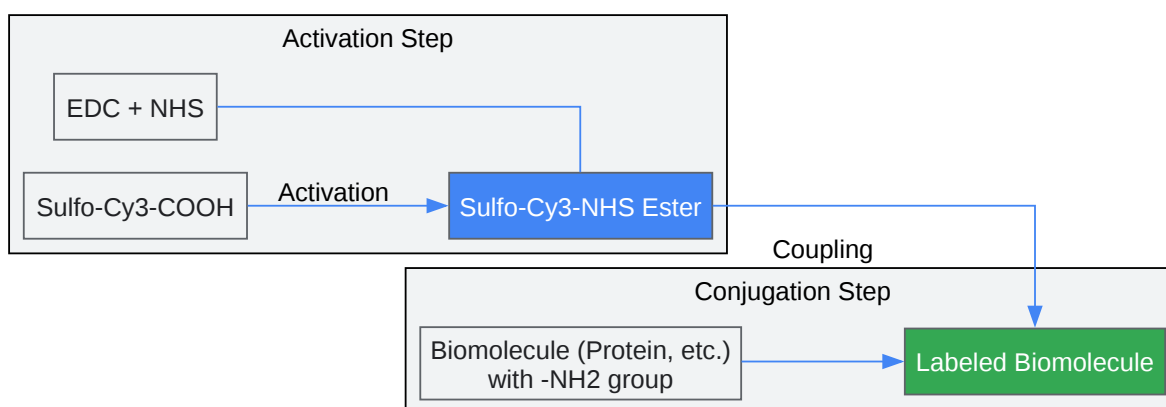
- Solution Preparation:
 - Prepare a dilute solution of Sulfo-Cy3 bis-COOH. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of < 0.1 at the excitation wavelength.
- Fluorometer Setup:
 - Turn on the fluorometer and allow the lamp to stabilize.
 - Set the excitation wavelength. This is typically set to the absorbance maximum (λ_{max}) determined by UV-Vis spectroscopy (e.g., 548 nm).
 - Set the emission scan range. For Sulfo-Cy3, a range from ~560 nm to 750 nm would be appropriate, ensuring it starts just above the excitation wavelength.
 - Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

- Measurement:
 - Fill a cuvette with the solvent to record a solvent blank spectrum. This can be subtracted from the sample spectrum to remove Raman scattering peaks.
 - Fill a clean cuvette with the dilute Sulfo-Cy3 bis-COOH solution.
 - Place the sample cuvette in the fluorometer and initiate the emission scan.
- Data Analysis:
 - The instrument will generate a plot of fluorescence intensity versus emission wavelength.
 - The wavelength corresponding to the peak of this spectrum is the emission maximum (λ_{em}).

Mandatory Visualization

Bioconjugation Workflow

The carboxylic acid groups on Sulfo-Cy3 bis-COOH can be activated to form a stable amide bond with primary amines on proteins or other biomolecules. A common method involves a two-step reaction using EDC (a carbodiimide) and NHS (N-hydroxysuccinimide).

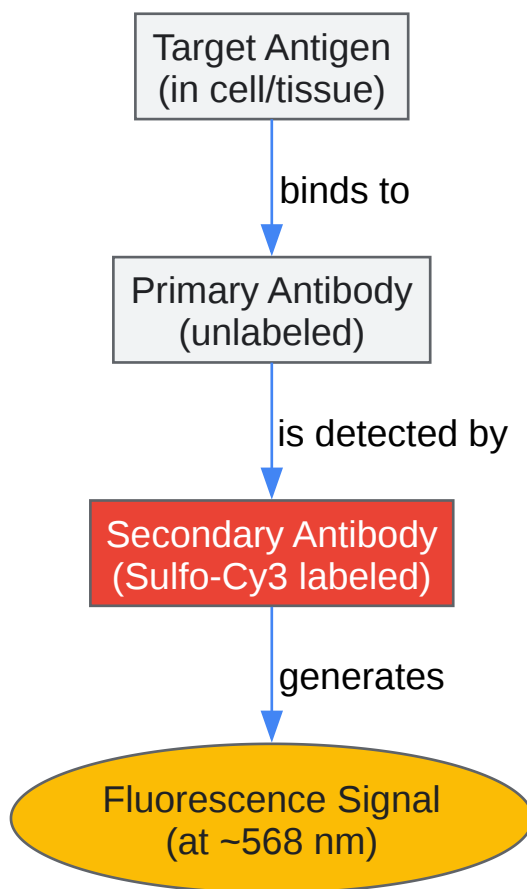


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Caption: Workflow for the activation and conjugation of Sulfo-Cy3 bis-COOH to a biomolecule.

Immunofluorescence (IF) Detection Workflow

Sulfo-Cy3 is frequently used as a label for secondary antibodies in immunofluorescence experiments to visualize the location of a target protein within a cell.



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Caption: Signaling pathway for indirect immunofluorescence using a Sulfo-Cy3 conjugated antibody.

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